(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
This compound features a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a methoxyethyl group at position 3, and a thiophene-2-carboxamide moiety in the Z-configuration. The thiophene carboxamide contributes to π-π stacking and hydrogen bonding, critical for target binding. Benzo[d]thiazole derivatives are widely studied for antimicrobial, antitumor, and antiviral activities, though this specific compound’s applications remain under investigation .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-7-6-18-11-5-4-10(25(16,20)21)9-13(11)24-15(18)17-14(19)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGILPQGKWWHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel compound featuring a thiophene ring, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by various research findings, including case studies and comparative data.
Structure and Properties
The compound's structure includes a thiophene moiety, which is known for its diverse biological properties. The presence of the sulfonamide and carboxamide functional groups enhances its pharmacological potential. Thiophene derivatives are often associated with various therapeutic effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Disruption of spheroid formation |
| 2e | Hep3B | 12.58 | Interaction with tubulin |
| 20b | HepG-2 | 4.37 | Induction of apoptosis |
| 20b | A-549 | 8.03 | Activation of caspases |
The compounds 2b and 2e were found to mimic the action of Combretastatin A-4 (CA-4), a known anticancer agent, by disrupting the normal architecture of cancer cell spheroids and inducing apoptosis through caspase activation .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. The compound this compound shows promise against both Gram-positive and Gram-negative bacteria:
| Bacteria | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Bacillus subtilis | 82.6 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 86.9 |
These findings suggest that the compound possesses significant antibacterial activity, comparable to standard antibiotics such as ampicillin .
The mechanisms underlying the biological activities of thiophene derivatives, including this compound, are multifaceted:
- Anticancer Mechanism : The compound interacts with tubulin, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis.
- Antimicrobial Mechanism : It exhibits bactericidal effects through disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
A notable study investigated the effects of a series of thiophene carboxamide derivatives on various cancer cell lines and pathogenic bacteria. The results highlighted the high efficacy of these compounds in inducing apoptosis in cancer cells while also demonstrating significant antibacterial activity against resistant strains .
Scientific Research Applications
Structural Characteristics
This compound features a unique structure that includes:
- A benzo[d]thiazole moiety
- A sulfamoyl group
- A thiophene ring
The (Z)-configuration indicates a specific spatial arrangement of substituents, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant antimicrobial properties. The sulfonamide component is particularly noted for its ability to inhibit bacterial folate synthesis, making it a candidate for antibiotic development.
Case Studies and Findings
- Antibacterial Efficacy : Preliminary studies suggest that this compound may act against various bacterial strains. For instance, derivatives have shown activity exceeding that of traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae .
- Antifungal Properties : The compound's structure suggests potential antifungal activity, with MIC values reported in the range of 0.004–0.06 mg/mL against various fungal strains .
Anticancer Potential
The compound's structural elements indicate possible anticancer properties, targeting specific pathways involved in tumor growth and proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Selection of appropriate solvents and catalysts
- Control of reaction conditions to optimize yield and purity
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure .
Potential Applications in Pharmaceutical Development
Given its promising biological activities, this compound may serve as a lead structure for:
- Antibiotic Development : Its ability to inhibit bacterial growth suggests it could be developed into new antibiotics.
- Anticancer Agents : The observed anticancer properties indicate potential for development into cancer therapeutics.
- Diagnostic Tools : The unique structural features could facilitate the design of diagnostic agents in medical research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Core Heterocycle and Substituent Comparison
- Thiadiazoles, however, exhibit higher ring strain, which may improve reactivity in covalent binding .
- Substituent Effects: Sulfamoyl vs. Methoxyethyl vs. Ureido Groups: The methoxyethyl chain in the target compound may reduce metabolic degradation compared to ureido-containing analogs (e.g., ), which are prone to hydrolysis .
Table 2: Hypothetical Bioactivity Comparison Based on Substituents
*Hypothetical data based on structural analogs; requires experimental validation.
Pharmacokinetic Considerations
- Solubility : The sulfamoyl and methoxyethyl groups likely confer higher aqueous solubility (>10 mg/mL) than trichloroethyl-substituted thiadiazoles (<2 mg/mL) .
- Metabolism : Methoxyethyl chains are less susceptible to oxidative metabolism than branched alkyl groups, suggesting longer half-life than ureido-thiazoles .
Q & A
Q. Characterization :
- IR spectroscopy : Confirmation of sulfamoyl (S=O stretch at ~1150–1350 cm⁻¹) and carboxamide (C=O stretch at ~1650–1750 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigning peaks for the methoxyethyl group (δ ~3.2–3.5 ppm for OCH₂CH₂O) and thiophene protons (δ ~6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?
Advanced Research Question
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Z-isomer by reducing rotational freedom around the imine bond .
- Temperature control : Lower reaction temperatures (0–25°C) minimize thermal isomerization .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct regioselectivity and stabilize intermediates .
- Purification : Silica gel chromatography with gradient elution (e.g., DCM/MeOH 9:1 → 8:2) to separate Z/E isomers .
What methodologies are used to assess the biological activity of this compound?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting sulfamoyl-sensitive enzymes (e.g., carbonic anhydrase) .
How can structure-activity relationship (SAR) studies elucidate the role of the methoxyethyl substituent?
Advanced Research Question
- Comparative analogs : Synthesize derivatives with varying alkoxy groups (e.g., ethoxy, propoxy) to assess steric/electronic effects on bioactivity .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- Pharmacokinetic profiling : LogP measurements and metabolic stability assays (e.g., liver microsomes) to correlate substituent hydrophobicity with bioavailability .
How should researchers resolve discrepancies in reported spectral data for this compound?
Advanced Research Question
- Cross-validation : Compare IR/NMR data with structurally similar compounds (e.g., ’s thieno-triazepine derivatives) to identify systematic shifts .
- Dynamic NMR experiments : Variable-temperature ¹H NMR to detect conformational exchange broadening, which may explain peak splitting .
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm the Z-configuration and hydrogen-bonding patterns .
What experimental designs are recommended for investigating the mechanism of action in antimicrobial studies?
Advanced Research Question
- Time-kill assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance induction : Serial passaging in sub-MIC concentrations to assess mutation frequency and target specificity.
- Transcriptomics : RNA-seq analysis of treated vs. untreated bacteria to identify dysregulated pathways (e.g., folate biosynthesis) .
How do solvent polarity and reaction time influence the formation of by-products during sulfamoylation?
Advanced Research Question
- Solvent effects : High-polarity solvents (e.g., DMF) reduce side reactions (e.g., over-sulfonation) by stabilizing the sulfamoyl intermediate .
- Kinetic monitoring : HPLC tracking of reaction progress to terminate before by-product formation (e.g., disulfonated derivatives) .
- Quenching protocols : Rapid cooling and neutralization (pH 7–8) to prevent acid-catalyzed degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
